Acide 3,4-diméthylbenzoïque

Vue d'ensemble

Description

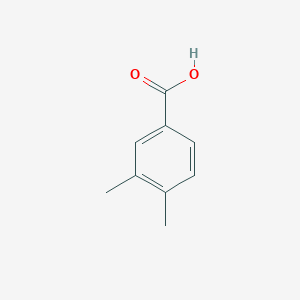

L'acide 3,4-diméthylbenzoïque est un composé organique de formule moléculaire C9H10O2. Il s'agit d'un dérivé de l'acide benzoïque, où deux groupes méthyle sont substitués aux positions 3 et 4 du cycle benzénique. Ce composé est également connu sous d'autres noms tels que 1-carboxy-3,4-diméthylbenzène et acide 3,4-diméthylbenzène carboxylique .

Applications De Recherche Scientifique

3,4-Dimethylbenzoic acid has several applications in scientific research and industry:

Mécanisme D'action

Target of Action

The primary target of 3,4-Dimethylbenzoic acid is the cells of the bacterium Rhodococcus rhodochrous N75 . This bacterium is known for its ability to metabolize a wide range of organic compounds, including dimethylbenzoate .

Mode of Action

3,4-Dimethylbenzoic acid is a product of dimethylbenzoate metabolism by Rhodococcus rhodochrous N75 . It is oxidized by 4-methylbenzoate (p-toluate)-grown cells of Rhodococcus rhodochrous N75 via the ortho-pathway .

Biochemical Pathways

The biochemical pathway involved in the metabolism of 3,4-Dimethylbenzoic acid by Rhodococcus rhodochrous N75 is the ortho-pathway . The intermediates of this pathway include 3,4-dimethylcatechol .

Pharmacokinetics

It’s known that the compound is metabolized by rhodococcus rhodochrous n75 .

Result of Action

The result of the action of 3,4-Dimethylbenzoic acid is the production of 3,4-dimethylcatechol, an intermediate in the ortho-pathway of dimethylbenzoate metabolism .

Action Environment

The action of 3,4-Dimethylbenzoic acid is influenced by the environment in which Rhodococcus rhodochrous N75 is grown. For instance, the presence of 4-methylbenzoate (p-toluate) in the growth medium can enhance the metabolism of dimethylbenzoate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide 3,4-diméthylbenzoïque peut être synthétisé par différentes méthodes. Une méthode courante implique l'oxydation du 3,4-diméthyltoluène à l'aide de permanganate de potassium (KMnO4) en milieu alcalin. La réaction est généralement réalisée sous reflux, et le produit est purifié par recristallisation dans l'éthanol ou l'eau .

Méthodes de production industrielle

Dans les milieux industriels, l'this compound est souvent produit par des procédés d'oxydation catalytique. Ces procédés font intervenir l'utilisation de catalyseurs tels que des sels de cobalt ou de manganèse pour faciliter l'oxydation du 3,4-diméthyltoluène. La réaction est réalisée à des températures et des pressions élevées pour obtenir des rendements élevés .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3,4-diméthylbenzoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former du 3,4-diméthylbenzaldéhyde ou de l'anhydride 3,4-diméthylbenzoïque.

Réduction : La réduction de l'this compound peut produire de l'alcool 3,4-diméthylbenzylique.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4) en milieu alcalin.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).

Principaux produits formés

Oxydation : 3,4-Diméthylbenzaldéhyde, anhydride 3,4-diméthylbenzoïque.

Réduction : Alcool 3,4-diméthylbenzylique.

Substitution : Acide 3,4-diméthyl-2-nitrobenzoïque, acide 3,4-diméthyl-2-bromobenzoïque.

Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique et l'industrie :

Industrie : Il est utilisé dans la production de colorants, de polymères et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets antimicrobiens ou anti-inflammatoires observés. Les cibles et les voies moléculaires exactes sont encore à l'étude, et des recherches supplémentaires sont nécessaires pour élucider complètement son mécanisme d'action .

Comparaison Avec Des Composés Similaires

L'acide 3,4-diméthylbenzoïque peut être comparé à d'autres acides diméthylbenzoïques, tels que :

Acide 2,4-diméthylbenzoïque : Structure similaire mais avec des groupes méthyle aux positions 2 et 4.

Acide 2,5-diméthylbenzoïque : Groupes méthyle aux positions 2 et 5.

Acide 3,5-diméthylbenzoïque : Groupes méthyle aux positions 3 et 5.

Unicité

Le positionnement unique des groupes méthyle dans l'this compound lui confère des propriétés chimiques et physiques distinctes, telles que son point de fusion, son point d'ébullition et sa réactivité. Ces propriétés le rendent adapté à des applications spécifiques en synthèse organique et dans les procédés industriels .

Activité Biologique

3,4-Dimethylbenzoic acid (DMBA) is a derivative of benzoic acid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, supported by case studies and research findings.

Chemical Structure and Properties

3,4-Dimethylbenzoic acid is characterized by its two methyl groups attached to the benzene ring at the 3 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 164.21 g/mol. The compound is soluble in organic solvents and exhibits moderate polarity, which influences its interaction with biological systems.

Antimicrobial Properties

Research indicates that 3,4-dimethylbenzoic acid possesses significant antimicrobial properties. A study published in Applied and Environmental Microbiology demonstrated that DMBA acts as a strong inhibitor of Salmonella host cell invasion by repressing the expression of the hilA gene, which is crucial for bacterial virulence . This suggests potential applications in food safety and preservation.

Influence on Metabolic Pathways

DMBA has been studied for its role in metabolic pathways. According to findings from FooDB, the compound may serve as a biomarker for certain dietary patterns due to its presence in various food items. This relationship indicates that DMBA could be involved in metabolic processes related to food consumption .

Potential as a Therapeutic Agent

The compound's ability to modulate biological pathways opens avenues for therapeutic applications. For instance, its inhibitory effects on pathogenic bacteria suggest it could be developed into a treatment for infections caused by antibiotic-resistant strains.

Case Studies and Research Findings

- Inhibition of Salmonella Invasion :

- Metabolic Profiling :

Table: Summary of Biological Activities of 3,4-Dimethylbenzoic Acid

Propriétés

IUPAC Name |

3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVAJFQBSDUNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060693 | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.129 mg/mL | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

619-04-5 | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2TCZ088AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While some research suggests 3,4-Dimethylbenzoic acid can repress Salmonella virulence gene expression and host cell invasion in vitro [], its exact mechanism of action and downstream effects are not fully elucidated in the provided research. Further studies are needed to understand its specific interactions within biological systems.

ANone: 3,4-Dimethylbenzoic acid is an aromatic carboxylic acid.

- Spectroscopic data: Characterization commonly involves techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For specific spectroscopic data, refer to individual research papers [, , , , ].

ANone: The provided research does not focus on the material compatibility and stability of 3,4-Dimethylbenzoic acid under various conditions. This aspect would require further investigation.

ANone: The provided research does not describe catalytic properties for 3,4-Dimethylbenzoic acid. It is primarily investigated as a metabolite and a potential bioactive molecule.

A: While the provided research doesn't detail specific computational studies, such methods could be applied to investigate 3,4-Dimethylbenzoic acid. Potential applications include studying its interaction with biological targets and predicting its properties [].

ANone: Information regarding the stability of 3,4-Dimethylbenzoic acid under various conditions and formulation strategies is not detailed in the provided research.

ANone: The provided research primarily focuses on the compound's metabolic and potential biological activities. Specific information on SHE regulations and compliance requires further investigation.

A: Research indicates that 3,4-Dimethylbenzoic acid is a metabolite of pseudocumene. Studies in rats have shown its presence in lung, kidney, liver, and urine following inhalation exposure, suggesting absorption and distribution [, ]. Detailed information on its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity requires further research.

ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to 3,4-Dimethylbenzoic acid. Further studies are needed to explore these aspects.

ANone: The research primarily focuses on its metabolic and potential biological activities. A comprehensive safety profile, including potential long-term effects, would require dedicated toxicological studies.

ANone: The provided research focuses mainly on 3,4-Dimethylbenzoic acid's metabolic pathways, identification in various matrices, and potential biological activity against Salmonella. More specialized topics such as drug delivery, biomarker development, environmental impact, and other aspects you listed are not covered in these studies.

A: While the research doesn't offer a historical overview, 3,4-Dimethylbenzoic acid has been studied in the context of microbial metabolism of aromatic compounds like pseudocumene, representing a milestone in understanding these pathways [, , ].

A: Research on 3,4-Dimethylbenzoic acid spans disciplines like microbiology, analytical chemistry, and biochemistry. Understanding its role as a microbial metabolite and its potential biological effects requires interdisciplinary collaboration [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.